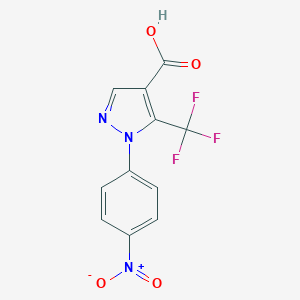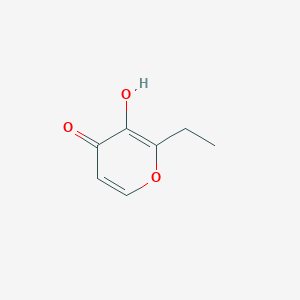
9H-Fluoren-1-ol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
9H-Fluoren-1-ol, also known as 9-Fluorenol, is a member of the class of hydroxyfluorenes . It is a secondary alcohol and has a role as an animal metabolite
Mode of Action
This compound is a dopamine reuptake inhibitor with an IC50 of 9 μM . This means it inhibits the reuptake of dopamine, a neurotransmitter, thereby increasing the concentration of dopamine in the synaptic cleft. This can lead to increased dopamine receptor activation, which can have various effects depending on the specific dopamine pathway involved.
Pharmacokinetics
Its lipophilicity (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .
Analyse Biochimique
Biochemical Properties
9H-Fluoren-1-ol has been found to interact with certain enzymes and proteins. For instance, it has been suggested as a possible inhibitor of tyrosinase activity . Tyrosinase is a key enzyme in the production of melanin, and inhibitors of this enzyme are of significant interest in the cosmetic and medical industries.
Cellular Effects
Some fluorene derivatives have shown potential as anticancer and antimicrobial agents against multidrug-resistant strains .
Molecular Mechanism
It is known to be a weak dopamine reuptake inhibitor with an IC50 of 9 μM . This suggests that it may influence neurotransmitter levels in the brain, potentially affecting mood and cognition.
Metabolic Pathways
It is known that fluorene and its derivatives can be metabolized by various organisms, including bacteria .
Transport and Distribution
Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily .
Méthodes De Préparation
9H-Fluoren-1-ol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and then adding a reducing reagent such as sodium borohydride. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9H-Fluoren-1-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions are 9-fluorenone (oxidation) and various substituted fluorenes (substitution).
Applications De Recherche Scientifique
9H-Fluoren-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Agrochemicals: It is used in the synthesis of agrochemicals.
Dyestuffs: It is utilized in the production of dyes.
Comparaison Avec Des Composés Similaires
9H-Fluoren-1-ol can be compared with other similar compounds such as:
Fluorenone: The oxidized form of this compound, used in various chemical reactions and industrial applications.
Fluorene: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific hydroxylation at the ninth carbon, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
9H-fluoren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFLISNWYDWJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951380 | |
| Record name | 9H-Fluoren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-61-2, 28724-53-0 | |
| Record name | Fluoren-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluoren-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)












